N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide is a complex organic compound that features a chromeno-thiazole core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structural components of this compound, including the chromeno and thiazole rings, contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-26(16-6-2-3-7-16)32(28,29)17-12-10-15(11-13-17)22(27)25-23-24-21-18-8-4-5-9-19(18)30-14-20(21)31-23/h4-5,8-13,16H,2-3,6-7,14H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRKXILWBPMYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno-Thiazole Core: This step involves the cyclization of appropriate starting materials to form the chromeno-thiazole ring system. Reagents such as thionyl chloride and ammonium thiocyanate are often used under reflux conditions.
Introduction of the Benzamide Group: The chromeno-thiazole intermediate is then reacted with 4-aminobenzoyl chloride in the presence of a base like triethylamine to introduce the benzamide group.
Sulfamoylation: The final step involves the reaction of the intermediate with N-cyclopentyl-N-methylsulfamoyl chloride to yield the target compound. This reaction is typically carried out in an organic solvent such as dichloromethane under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with thiazole and chromene moieties exhibit promising antimicrobial properties. For instance, derivatives of thiazole have been synthesized and evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The results showed that certain derivatives demonstrated significant antimicrobial effects, suggesting that N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide could be a candidate for further development as an antimicrobial agent .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research focusing on related thiazole derivatives revealed that they possess antiproliferative activities against various cancer cell lines, including breast cancer cells (MCF7). The mechanism of action often involves the induction of apoptosis in cancer cells, highlighting the therapeutic potential of these compounds in oncology .
Case Study: Anticancer Screening
A study evaluated a series of thiazole-based compounds for their ability to inhibit cancer cell proliferation. Among these, compounds similar to this compound demonstrated IC50 values indicative of strong anticancer activity, warranting further investigation into their structure-activity relationships .
Acetylcholinesterase Inhibition
Compounds containing chromene and thiazole structures have shown effectiveness as acetylcholinesterase inhibitors, which is crucial for treating neurodegenerative diseases such as Alzheimer’s disease. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the brain, enhancing cognitive function .
Data Table: Acetylcholinesterase Inhibition Potency
| Compound Name | IC50 Value (µM) | Mechanism |
|---|---|---|
| Compound A | 2.7 | Competitive inhibition |
| Compound B | 5.0 | Non-competitive inhibition |
| This compound | TBD | TBD |
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and its biological targets. These studies provide insights into the structural features that contribute to its biological activity and help in optimizing the compound for enhanced efficacy .
Potential for Drug Development
Given its diverse biological activities, this compound represents a promising scaffold for drug development. The combination of antimicrobial and anticancer properties makes it a candidate for multi-target therapeutic approaches.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide: shares structural similarities with other chromeno-thiazole derivatives and sulfonamide compounds.
4-(N-cyclopentyl-N-methylsulfamoyl)benzoic acid: A related compound with similar sulfonamide functionality.
Chromeno[4,3-d]thiazole derivatives: Compounds with the same core structure but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chromeno-thiazole core structure, which is known for its diverse biological properties. Its molecular formula is , and it has a molecular weight of approximately 461.57 g/mol .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structural motifs. For instance, derivatives of chromeno-thiazole have demonstrated moderate to good antiproliferative activities against various cancer cell lines, including K562 (human leukemia) and KB (human cervical cancer) . The mechanism often involves the modulation of apoptosis pathways, where compounds induce cell cycle arrest and promote programmed cell death in cancer cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1m | K562 | 15 |
| 1n | KB | 12 |
| This compound | A549 | TBD |
Glucokinase Activation
Another area of interest is the role of this compound as a glucokinase (GK) activator. Glucokinase plays a crucial role in glucose metabolism, and its activation is being explored for the treatment of type 2 diabetes mellitus (T2DM). Compounds structurally related to this compound have been shown to activate GK without inducing hypoglycemia or dyslipidemia, making them promising candidates for diabetes therapy .
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets:
- Enzyme Modulation : The compound may bind to glucokinase, enhancing its activity and promoting glucose uptake in tissues.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.
- Cell Cycle Regulation : It could interfere with cell cycle progression by modulating cyclin-dependent kinases.
Case Studies
Study 1: Antitumor Efficacy in Animal Models
A study investigated the antitumor efficacy of related chromeno-thiazole derivatives in vivo using mouse models bearing human tumor xenografts. The results indicated significant tumor reduction with minimal side effects compared to standard chemotherapeutic agents. The study concluded that these compounds could be further developed as effective anticancer agents .
Study 2: Glucose Homeostasis Regulation
In another study focusing on glucose homeostasis, chronic administration of a glucokinase activator structurally similar to our compound was tested in db/db mice. Results showed improved glucose tolerance and reduced fasting blood glucose levels without the adverse effects commonly associated with other GK activators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
